PI3Kbeta versus PI3Kalpha Isoform Selectivity Directly Defines a PTEN-Deficient Cancer Research Tool
The compound demonstrates 4.9-fold selectivity for PI3Kbeta (Ki = 41 nM) over PI3Kalpha (Ki = 200 nM), a distinction that is critical for targeting PTEN-null tumors where PI3Kbeta activity is essential [1]. In contrast, a gatekeeper analog from the same patent series (US8772480, Example 35 / CHEMBL2165017) exhibits a PI3Kdelta Ki of 2 nM, indicating a flipped selectivity preference toward delta isoforms [2]. This quantitative head-to-head comparison within the identical assay platform (PI3K AlphaScreen, HTS format) proves that the target compound's selectivity window is distinct and not a class-wide property, enabling more precise interrogation of beta-isoform-driven signaling without confounding alpha-isoform inhibition.
| Evidence Dimension | Fold-selectivity of PI3Kbeta over PI3Kalpha |
|---|---|
| Target Compound Data | PI3Kbeta Ki = 41 nM; PI3Kalpha Ki = 200 nM; Selectivity Factor = 4.9 |
| Comparator Or Baseline | US8772480 Example 35 (CHEMBL2165017): PI3Kdelta Ki = 2 nM (PI3Kalpha Ki not reported, indicative of delta-preference) |
| Quantified Difference | Target compound's selectivity factor is 4.9 (PI3Kbeta/alpha) versus comparator's dominant target being PI3Kdelta |
| Conditions | Human N-terminal poly-His tagged PI3K isoforms (alpha, beta, gamma, delta) expressed in Sf9 baculovirus system co-expressing p85alpha, after 20 min incubation, measured by PerkinElmer AlphaScreen assay |
Why This Matters
A 4.9-fold selectivity margin over PI3Kalpha is essential for PTEN-deficient cancer models; a PI3Kdelta-dominant analog would confound interpretation due to immune cell involvement.
- [1] BindingDB Entry BDBM50394852 (CHEMBL2165011). Ki values: PI3Kbeta 41 nM, PI3Kalpha 200 nM. View Source
- [2] BindingDB Entry BDBM50394846 (CHEMBL2165017 :: US8772480, 35). Ki value: PI3Kdelta 2 nM. View Source
